2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Description
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule characterized by a pyrazolo[4,3-c]pyridine core fused with a piperazine linker and a 4-methylthiazole-2-yl acetamide moiety. The pyrazolo[4,3-c]pyridine scaffold is a bicyclic heteroaromatic system with demonstrated bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . The 5-methyl and 2-phenyl substituents on the pyrazolo ring enhance steric bulk and electronic stabilization, while the piperazine group improves solubility and serves as a flexible spacer for target engagement. The thiazole ring, substituted with a methyl group at position 4, contributes to hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3S/c1-16-15-35-24(25-16)26-20(32)14-29-8-10-30(11-9-29)22(33)18-12-28(2)13-19-21(18)27-31(23(19)34)17-6-4-3-5-7-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKFAIJLRJZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ELOVL6 , a fatty acid elongase. ELOVL6 is an enzyme involved in the elongation of long-chain fatty acids, playing a crucial role in lipid metabolism.
Mode of Action
The compound inhibits ELOVL6 in a dose-dependent manner. It displays more than 30-fold greater selectivity for ELOVL6 over other ELOVL family members. This suggests a high degree of specificity in its interaction with ELOVL6.
Biochemical Pathways
By inhibiting ELOVL6, the compound affects the elongation of fatty acids. This can lead to changes in lipid metabolism, as ELOVL6 is responsible for the elongation of long-chain fatty acids.
Result of Action
The inhibition of ELOVL6 by the compound leads to a reduction in the elongation index of fatty acids of hepatocytes. This can have significant effects on cellular lipid profiles and potentially influence various cellular processes and signaling pathways.
Biological Activity
The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.516 g/mol. The compound features a piperazine ring and an acetamide functional group, which are crucial for its biological interactions.
1. Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. Studies suggest that the incorporation of specific substituents can enhance these effects by improving binding affinity to target proteins involved in cancer progression .
2. Antimicrobial Activity
The compound is also associated with antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or inhibition of essential enzymes .
3. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors such as 5-methylpyrazole and various carbonyl compounds. The reaction conditions can significantly influence the yield and purity of the final product.
Case Study 1: Anticancer Activity
A recent study investigated the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives on the HeLa cell line. The results demonstrated that modifications at the 7-position significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that these derivatives could serve as lead compounds for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that certain structural modifications led to increased potency against these pathogens, suggesting a viable pathway for developing new antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine | Contains furan instead of piperazine | Antitumor properties |
| 5-Methylpyrazolo[4,3-c]pyridine derivatives | Lacks acetamide functionality | Enzyme inhibition |
| 1H-Pyrazolo[3,4-b]quinolines | Similar heterocyclic structure | Antimicrobial activity |
Comparison with Similar Compounds
Key Structural Features of Target Compound:
- Core : Pyrazolo[4,3-c]pyridine with 5-methyl and 2-phenyl substituents.
- Linker : Piperazine-1-carbonyl group.
- Terminal Group : N-(4-methylthiazol-2-yl)acetamide.
Comparative Analysis with Analogues:
(a) Core Modifications:
(b) Linker and Terminal Group Variations:
- Piperazine Linker : The piperazine moiety improves solubility and conformational flexibility, facilitating interactions with polar residues in target proteins. This contrasts with rigid linkers like cycloheptyl carboxamide (CAS 923226-49-7), which may limit binding adaptability .
- Thiazole vs. Pivalamide Terminal Groups : The 4-methylthiazole-2-yl group in the target compound enhances metabolic stability compared to pivalamide derivatives (e.g., CAS 923121-43-1), which are prone to enzymatic hydrolysis .
Spectroscopic and Computational Comparisons
NMR Profiling:
As demonstrated in , NMR chemical shift analysis can pinpoint substituent-induced changes in electronic environments. For example:
- The target compound’s 4-methylthiazole group would exhibit distinct proton shifts in regions analogous to "Region A" (positions 39–44) in ’s study, differentiating it from compounds with alternative terminal groups (e.g., carboxamides) .
- Piperazine-linked compounds may show reduced deshielding in "Region B" (positions 29–36) compared to rigid linkers, as observed in CAS 923226-49-7 .
Molecular Docking Trends:
While explicit docking data are absent in the evidence, structural analogues from suggest that electron-withdrawing groups (e.g., nitro in isoxazole derivatives) improve target affinity but reduce solubility. The target compound’s balanced substituents (methyl, phenyl, thiazole) likely optimize both parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
